molecular formula C34H50O2 B027283 Cholesteryl benzoate CAS No. 604-32-0

Cholesteryl benzoate

Cat. No.: B027283
CAS No.: 604-32-0
M. Wt: 490.8 g/mol
InChI Key: UVZUFUGNHDDLRQ-LLHZKFLPSA-N
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Description

Cholesteryl benzoate is a landmark organic chemical, recognized historically as the first substance in which liquid crystal properties were discovered by Friedrich Reinitzer in 1888 . This ester of cholesterol and benzoic acid is a fundamental material for forming cholesteric (chiral nematic) liquid crystals, characterized by a distinctive helical molecular structure . Its value in modern research spans the fields of materials science, photonics, and analytical chemistry. In the laboratory, this compound is a critical compound for developing and studying advanced materials. Its primary research applications include: Photonic Crystals and Nanocomposites: Used as a core component in polymer-dispersed liquid crystal (PDLC) films and photonic crystals. These systems manipulate light based on Bragg's law reflection and are investigated for applications in electro-optical devices, sensors, and coatings for electromagnetic interference (EMI) shielding in the X-band (8.2–12.4 GHz) frequency range . Analytical Sensing Probes: Functions as a resonance Rayleigh scattering (RRS) probe for the sensitive detection of trace ammonium ions (NH₄⁺) in environmental water samples, demonstrating its utility in analytical chemistry and environmental monitoring . Platform for Novel Materials: Serves as a key synthetic precursor for new organic materials, including custom liquid crystals with enantiotropic phases and low-molecular-weight organogelators . Its derivatives are also used to construct oligomers and polymers with unique sanidic (board-like) liquid crystalline properties and optical behaviors . The mechanism of action for this compound arises from its ability to self-assemble into a helicoidal structure with a specific pitch. This pitch determines the wavelength of light selectively reflected by the crystal, a phenomenon known as Bragg reflection . Researchers can tune this optical response by modifying the chemical structure or embedding the compound within polymer matrices to stabilize its mesogenic orientation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
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InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZUFUGNHDDLRQ-LLHZKFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10897509
Record name Cholesteryl benzoate
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Molecular Weight

490.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Cholesteryl benzoate
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CAS No.

604-32-0
Record name Cholesteryl benzoate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-benzoate
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Record name Cholesteryl benzoate
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Record name Cholest-5-ene-3-beta-yl benzoate
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Record name CHOLESTERYL BENZOATE
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Preparation Methods

Role of Methanol in Purification

Methanol serves dual purposes:

  • Quenching Excess Benzoyl Chloride : Benzoyl chloride reacts with methanol to form methyl benzoate and HCl, preventing unreacted benzoyl chloride from contaminating the product.

  • Solubilizing Byproducts : Pyridinium hydrochloride and methyl benzoate, both soluble in methanol, are removed during filtration, yielding pure this compound.

This method, while straightforward, requires careful handling of pyridine—a toxic and hygroscopic solvent—and generates acidic waste, necessitating neutralization steps.

Carbodiimide-Mediated Coupling with EDC·HCl and DMAP

Modern synthetic approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. In a study by Kubo et al., this compound derivatives were synthesized by reacting cholesterol with substituted benzoic acids in dichloromethane. EDC·HCl activates the carboxylic acid, forming an active ester intermediate, while DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Advantages Over Traditional Methods

  • Reduced Toxicity : Eliminates pyridine, replacing it with dichloromethane, which is easier to remove via evaporation.

  • Broader Substrate Scope : Compatible with thermally sensitive benzoic acid derivatives, enabling the synthesis of compounds like cholesteryl 4-(hexanoylamino)benzoate.

Reaction conditions and yields for selected derivatives are summarized in Table 1.

Table 1: Synthesis of this compound Derivatives Using EDC·HCl/DMAP

CompoundSolventTemperature (°C)Yield (%)
Cholesteryl 4-methoxybenzoateDichloromethane2592
Cholesteryl 3,4-dimethoxybenzoateDichloromethane2588
Cholesteryl 4-(hexanoylamino)benzoateDichloromethane2585

Solvent and Catalyst Innovations in Patent Literature

A Soviet-era patent describes an alternative method using toluene and sodium bicarbonate. Cholesterol is refluxed with benzoyl chloride in toluene, with sodium bicarbonate neutralizing HCl in situ. The product is precipitated with methanol at 0°C, yielding crystalline this compound with 95% purity.

Key Improvements

  • Solvent Regeneration : Toluene and methanol are easily separated and reused, reducing waste.

  • Lower Benzoyl Chloride Excess : Sodium bicarbonate’s drying effect minimizes hydrolysis, cutting the benzoyl chloride requirement from 3.15 mol to 1.5 mol per mole of cholesterol.

Recrystallization and Phase Behavior

Purification via recrystallization is critical for obtaining high-purity this compound. Ethyl ethanoate is the preferred solvent due to its moderate polarity, which dissolves the compound at elevated temperatures but precipitates it upon cooling. Notably, this compound exhibits a liquid crystal phase between 80°C and 110°C, characterized by a smectic A phase (80°C) and a cholesteric phase (110°C). Optical microscopy reveals focal-conic fan textures (smectic A) and Grandjean steps (cholesteric), confirming phase transitions during cooling.

Scalability and Industrial Adaptations

Large-scale synthesis of 7-dehydrothis compound, a related compound, provides insights into industrial adaptations. A 2021 procedure achieved a 120 g yield by reacting 7-dehydrocholesterol with benzoyl chloride in dichloromethane, using triethylamine and DMAP. Post-reaction, the product was concentrated and precipitated with methanol at -15°C, demonstrating the feasibility of low-temperature crystallization for bulk production.

Critical Analysis of Methodologies

Efficiency Metrics

  • Yield : Carbodiimide-mediated methods achieve higher yields (85–92%) compared to pyridine-based approaches (70–80%).

  • Purity : Methanol precipitation consistently reduces pyridinium hydrochloride contamination to <1% .

Chemical Reactions Analysis

Cholesteryl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and benzoic acid.

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Liquid Crystal Applications

Cholesteryl benzoate is primarily known for its liquid crystalline properties, which were first discovered by Friedrich Reinitzer in 1888. The compound exhibits mesomorphic behavior , meaning it can exist in a state that possesses characteristics of both liquids and solids. This property makes it valuable in the development of liquid crystal displays (LCDs) and other optical devices.

1.1. Mesomorphic Properties

  • Phase Behavior : this compound transitions between different phases (nematic and smectic) depending on temperature, making it suitable for temperature-sensitive applications.
  • Optical Applications : Its ability to form cholesteric liquid crystals allows it to exhibit selective reflection of light, which can be harnessed in optical devices such as filters and sensors .

Drug Delivery Systems

This compound has been investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate various therapeutic agents.

2.1. Encapsulation and Release

  • Therapeutic Agents : Studies have shown that this compound can effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
  • Controlled Release : The compound's matrix can be engineered to provide controlled release profiles, making it ideal for sustained drug delivery systems .

2.2. Case Studies

  • A study demonstrated that this compound-based liposomes improved the delivery of anticancer drugs, leading to enhanced therapeutic efficacy in cancer cell lines .
  • Another research highlighted the use of this compound in formulating nanoparticles for targeted drug delivery, showing significant improvements in cellular uptake and therapeutic outcomes .

Synthesis of Novel Materials

This compound serves as a precursor for synthesizing various derivatives with enhanced functionalities.

3.1. Derivative Synthesis

  • Researchers have synthesized this compound derivatives that exhibit unique properties such as improved gelation and enhanced mesomorphic behavior, expanding their application range in materials science .
  • For instance, cholesteryl 4-(alkanoylamino)benzoates have been studied for their organogelling properties, which can be utilized in creating gels for various applications including cosmetics and pharmaceuticals .

3.2. Ion Transport Applications

  • Cholesteryl benzo-15-crown-5 has been developed as an ionophore capable of transporting metal ions like Li+^+ and Na+^+, showcasing its potential in electrochemical applications .

Summary of Findings

The diverse applications of this compound highlight its significance across several fields:

Application AreaKey FeaturesReferences
Liquid CrystalsMesomorphic behavior, optical devices
Drug Delivery SystemsEncapsulation of hydrophobic drugs
Novel Material SynthesisDerivatives with enhanced properties
Ion TransportEffective ion transport capabilities

Mechanism of Action

The unique properties of cholesteryl benzoate arise from its ability to form cholesteric liquid crystals. These liquid crystals exhibit a helical structure, which can reflect light and produce vivid colors. The mechanism involves the alignment of the cholesteryl molecules in a helical pattern, which changes with temperature and other external conditions. This property is exploited in various applications, such as thermochromic materials and liquid crystal displays .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : Reported values vary between 145.5°C (solid-to-LC transition) , 149–150°C , and 155–160°C (synthetic product) . This variability may arise from differences in purity or measurement methods.
  • Synthesis : Prepared via reaction of cholesterol with benzoyl chloride in pyridine, yielding high-purity crystals confirmed by TLC (Rf = 0.55) and IR spectroscopy (710 cm⁻¹ for aromatic C–H; 1451 cm⁻¹ for alkyl C–H) .
  • Applications : Foundational in LC displays, thermochromic sensors, and cosmetics .

Comparison with Similar Cholesteryl Esters

Cholesteryl benzoate belongs to a broader class of cholesterol-derived esters. Below is a detailed comparison with structurally analogous compounds:

Cholesteryl Acetate (CAS 604-35-3)

  • Structure : Ester of cholesterol and acetic acid.
  • Phase Behavior : Forms uniform liquid crystal domains in polymer-dispersed LC (PDLC) systems, with mesophases observed during both heating and cooling cycles .
  • Thermal Properties : Lower melting point (~114°C) compared to this compound .
  • Applications : Less common in thermochromic systems due to narrower thermal response ranges.

Cholesteryl Nonanoate

  • Structure : Ester with a nine-carbon aliphatic chain.
  • Phase Behavior : Exhibits uniform PDLC domains and stable mesophases across heating/cooling cycles .
  • Thermochromic Use : Often combined with this compound and oleyl carbonate to tune transition temperatures .

Cholesteryl Pelargonate (CP)

  • Structure: Ester with a nine-carbon chain (similar to nonanoate but with a different alkyl configuration).
  • Phase Transitions : Displays smectic-to-twisted nematic transitions, enabling thermochromic color shifts (e.g., blue-to-red) above the Smectic A–N* transition temperature .
  • Role in Mixtures : Ternary blends with this compound and oleyl carbonate (COC) achieve precise thermal response ranges (Table 1) .

Cholesteryl Oleyl Carbonate (COC)

  • Structure : Ester with an 18-carbon unsaturated chain.
  • Phase Behavior : Curved molecular shape reduces intermolecular packing efficiency, lowering the solid-to-LC transition temperature when mixed with rod-like this compound .
  • Applications : Critical in thermochromic contact lenses and wearable sensors due to its broad temperature sensitivity .

Comparative Data Table

Compound Molecular Formula CAS Melting Point (°C) Key Phase Behavior Applications
This compound C₃₄H₅₀O₂ 604-32-0 145.5–160 Cholesteric phase on cooling LC displays, thermochromic sensors
Cholesteryl acetate C₂₉H₄₈O₂ 604-35-3 ~114 Uniform PDLC domains; stable mesophases Lab chemicals, reference standards
Cholesteryl nonanoate C₃₆H₆₂O₂ 1182-66-7 90–92 Uniform domains; broad thermal stability Thermochromic blends
Cholesteryl pelargonate C₃₅H₅₈O₂ 604-32-0 78–80 Smectic A–N* transitions Temperature-sensitive dyes
Cholesteryl oleyl carbonate C₄₆H₈₀O₃ 17110-51-9 N/A Curved structure; lowers transition temps Wearable biosensors

Functional and Industrial Comparisons

Thermochromic Performance

  • This compound is pivotal in ternary mixtures (e.g., CB/CP/COC) for achieving tunable color transitions. For example, a 35:55:10 wt% COC/CN/CB blend exhibits a sharp blue-to-red shift at physiological temperatures, ideal for medical diagnostics .
  • Cholesteryl oleate shows superior enzymatic reactivity (91% relative activity in cholesterol oxidase assays) compared to benzoate (13%), limiting benzoate’s use in biochemical applications .

Morphology in PDLCs

  • Benzoate-based PDLCs exhibit irregular domain shapes, whereas acetate and nonanoate PDLCs form uniform domains, enhancing optical clarity .

Biological Activity

Cholesteryl benzoate, an ester formed from cholesterol and benzoic acid, is recognized for its unique properties as a thermotropic liquid crystal. This compound not only plays a pivotal role in the development of liquid crystal displays but also exhibits various biological activities that merit detailed exploration. This article will delve into the synthesis, properties, and biological activities of this compound, supported by case studies and research findings.

Synthesis and Properties

This compound (C34H50O2) is synthesized through the reaction of cholesterol with benzoyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as follows:

Cholesterol+Benzoyl ChlorideBaseCholesteryl Benzoate+HCl\text{Cholesterol}+\text{Benzoyl Chloride}\xrightarrow{\text{Base}}\text{this compound}+\text{HCl}

This synthesis results in a compound characterized by a rigid steroid core coupled with a bulky aromatic group, contributing to its liquid crystalline properties. This compound is notably the first liquid crystalline material discovered, which has implications in both materials science and biology.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC34H50O2
Melting Point36-40 °C
SolubilitySoluble in organic solvents like ethanol and chloroform
Liquid Crystal PhaseCholesteric and Smectic A phases

Membrane Interaction

This compound's structural characteristics allow it to influence membrane fluidity and stability. This property is crucial for the development of drug delivery systems where membrane interaction can enhance drug solubility and permeability. For instance, this compound has been shown to improve the stability of liposomal formulations used in targeted drug delivery .

Case Studies

  • Liquid Crystal Displays : The unique optical properties of this compound have been utilized in liquid crystal displays (LCDs). Its ability to form cholesteric liquid crystals is essential for the functioning of these displays, which rely on the controlled manipulation of light .
  • Nanocomposite Materials : Recent studies have explored the use of this compound in nanocomposite materials. For example, researchers synthesized polymer particles encapsulated with this compound, demonstrating that the compound can enhance the optical characteristics of these materials while maintaining their structural integrity .
  • Therapeutic Applications : Although direct studies on its therapeutic effects are scarce, this compound's interactions with cell membranes suggest potential applications in drug formulation and delivery systems. Its capacity to modulate membrane properties could be leveraged to improve the efficacy of various pharmaceutical compounds .

Research Findings

Research has indicated that this compound exhibits interesting thermal behaviors and phase transitions that are critical for its application in materials science. Studies utilizing differential scanning calorimetry (DSC) have shown that this compound transitions between different phases (e.g., from solid to liquid crystal) at specific temperatures, which is vital for its application in temperature-sensitive devices .

Table 2: Thermal Properties of this compound

Phase TransitionTemperature (°C)
Solid to Smectic A36
Smectic A to Isotropic80

Q & A

Basic: What are the standard synthetic methodologies for cholesteryl benzoate, and how are reaction conditions optimized?

This compound is synthesized via esterification between cholesterol and benzoyl chloride in the presence of pyridine as a catalyst and base. Pyridine neutralizes HCl by-product, driving the reaction to completion . Key steps include:

  • Reagent stoichiometry : Excess benzoyl chloride ensures high conversion rates.
  • Temperature control : Heating at 60–70°C for 10–15 minutes accelerates reactivity, followed by cooling in ice to maximize product recovery .
  • Purification : Methanol washes remove unreacted reagents, and vacuum drying eliminates residual solvents. Yield optimization requires precise control of these parameters.

Basic: How is this compound characterized post-synthesis, and what analytical thresholds validate purity?

  • Thin-layer chromatography (TLC) : Cholesterol (Rf = 0.08) and this compound (Rf = 0.55) are separated using a polar stationary phase (e.g., silica gel) and non-polar mobile phase (e.g., hexane:ethyl acetate). A distinct spot at Rf ≈ 0.55 confirms ester formation .
  • Infrared spectroscopy (IR) : Peaks at 710 cm⁻¹ (C–H bending, aromatic ring) and 1720 cm⁻¹ (C=O stretching, ester) validate functional groups. Absence of OH stretches (3300–3500 cm⁻¹) confirms complete esterification .
  • Melting point : Reported ranges vary (149–160°C), necessitating comparison with literature (e.g., NIST: 149–150°C ). Discrepancies may arise from polymorphism or impurities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal protective equipment (PPE) : Gloves and goggles prevent skin/eye contact. Contaminated skin should be washed with soap and water .
  • Waste disposal : Collect residues in sealed containers to prevent environmental release .

Basic: Why is this compound historically significant in liquid crystal research?

This compound was the first compound observed to exhibit a liquid crystalline phase (1888). Its helical molecular arrangement scatters light selectively, producing iridescent colors during phase transitions (solid → chiral nematic liquid crystal → isotropic liquid). This property underpinned early LCD technology development .

Advanced: How can researchers resolve contradictions in reported melting points (149–160°C) for this compound?

Discrepancies arise from:

  • Polymorphism : Different crystalline forms may melt at distinct temperatures.
  • Thermal history : Cooling rates during recrystallization affect crystal packing. Slow cooling yields thermodynamically stable forms with higher melting points .
  • Methodology : Differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10 K/min) provides reproducible data. For example, DSC thermograms show distinct endothermic peaks at ~149°C (solid → liquid crystal) and ~160°C (liquid crystal → isotropic liquid) .

Advanced: What mechanistic insights explain this compound’s liquid crystalline behavior?

The chiral cholesterol moiety induces a helical superstructure. In the liquid crystal phase:

  • Molecular alignment : Molecules align parallel, forming a twisted nematic phase.
  • Optical activity : The pitch of the helix determines wavelength-selective light scattering, causing temperature-dependent color shifts. This is quantified using polarizing microscopy and optical rotatory dispersion .

Advanced: How does pyridine enhance the synthesis of this compound, and what alternatives exist?

Pyridine acts as both a catalyst and acid scavenger. Its lone electron pair stabilizes the acyl chloride intermediate, accelerating nucleophilic attack by cholesterol’s hydroxyl group. Alternatives include:

  • Non-nucleophilic bases : DMAP (4-dimethylaminopyridine) increases reaction rates but is cost-prohibitive.
  • Solvent systems : Dichloromethane or THF may replace pyridine, but require additional steps to neutralize HCl .

Advanced: What statistical and data-validation methods ensure reproducibility in this compound studies?

  • Replication : Triplicate experiments with error bars (e.g., ±0.5°C for melting points) quantify variability .
  • Cross-validation : Compare IR/TLC data with databases (e.g., NIST Chemistry WebBook ).
  • Outlier analysis : Grubbs’ test identifies anomalous data points in yield or purity measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Cholesteryl benzoate

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